molecular formula C14H11N3O4 B3049913 N~1~-(4-Nitrophenyl)-N~2~-phenylethanediamide CAS No. 22486-74-4

N~1~-(4-Nitrophenyl)-N~2~-phenylethanediamide

Cat. No. B3049913
CAS RN: 22486-74-4
M. Wt: 285.25 g/mol
InChI Key: BXRMMNYQOBEAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its appearance (solid, liquid, gas, color, etc.) and its role or uses in industry or research .


Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall reaction mechanism. .


Molecular Structure Analysis

This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties include reactivity, acidity or basicity, and redox potential .

Scientific Research Applications

Optical Sensors for Gas Detection

The absorption spectrum of tetrakis(4-nitrophenyl)porphyrin (TNPP) , a derivative of our compound, has been harnessed for gas detection. Researchers have immobilized TNPP in a Nafion membrane and deposited it onto an optical waveguide glass slide. This setup enables the sensitive detection of gases such as ammonia , nitrogen dioxide , and nitric oxide . The interaction between TNPP and these gases leads to measurable changes in the optical properties, making it a promising platform for environmental monitoring and safety applications .

Supramolecular Chemistry: Thiacalixarenes

Our compound has been incorporated into p-tert-butylthiacalix[4]arenes . These macrocyclic molecules exhibit fascinating host-guest interactions due to their unique cavity-like structures. By functionalizing thiacalixarenes with our compound, researchers can explore selective binding of metal ions, organic molecules, and other guests. These studies contribute to the field of supramolecular chemistry and have implications for molecular recognition, catalysis, and drug delivery .

Materials Science: Functional Coatings

Our compound’s unique structure can be incorporated into functional coatings. For instance, it could be part of a photochromic coating that changes color upon exposure to light. Alternatively, it might contribute to self-healing materials by participating in reversible chemical reactions. Researchers explore these applications to enhance material properties, durability, and functionality.

Safety And Hazards

This involves studying the toxicity of the compound and its effects on human health and the environment. It includes information on handling, storage, and disposal .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new synthesis methods .

properties

IUPAC Name

N'-(4-nitrophenyl)-N-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c18-13(15-10-4-2-1-3-5-10)14(19)16-11-6-8-12(9-7-11)17(20)21/h1-9H,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRMMNYQOBEAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20530778
Record name N~1~-(4-Nitrophenyl)-N~2~-phenylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20530778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(4-Nitrophenyl)-N~2~-phenylethanediamide

CAS RN

22486-74-4
Record name N~1~-(4-Nitrophenyl)-N~2~-phenylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20530778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-Nitrophenyl)-N~2~-phenylethanediamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N~1~-(4-Nitrophenyl)-N~2~-phenylethanediamide
Reactant of Route 3
Reactant of Route 3
N~1~-(4-Nitrophenyl)-N~2~-phenylethanediamide
Reactant of Route 4
Reactant of Route 4
N~1~-(4-Nitrophenyl)-N~2~-phenylethanediamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N~1~-(4-Nitrophenyl)-N~2~-phenylethanediamide
Reactant of Route 6
Reactant of Route 6
N~1~-(4-Nitrophenyl)-N~2~-phenylethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.